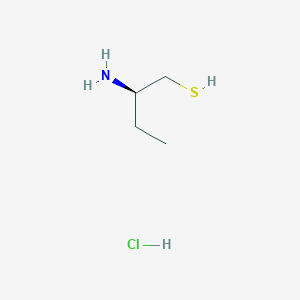

(2R)-2-aminobutane-1-thiol hydrochloride

Description

Contextualizing the Academic Significance of Chiral Amino Thiols in Chemical Research

Chiral amino thiols are a cornerstone in modern chemical synthesis and materials science due to the unique reactivity conferred by their dual functional groups. The presence of both a nucleophilic amine and a thiol group, often arranged around a chiral center, makes them exceptionally versatile.

Their primary significance lies in the field of asymmetric catalysis , where they serve as powerful ligands for transition metals. rsc.org The ability of the nitrogen and sulfur atoms to coordinate with a metal center creates a chiral environment, enabling the catalyst to direct chemical reactions to produce one enantiomer of a product in preference to the other. frontiersin.orgnih.govresearchgate.net This stereoselective control is critical in the pharmaceutical industry, where the therapeutic efficacy and safety of a drug often depend on its specific stereoisomer. mdpi.comnih.gov

Beyond catalysis, chiral amino thiols are valuable chiral building blocks for the synthesis of complex organic molecules, including pharmaceuticals and natural products. smolecule.comchemimpex.com The amine and thiol groups provide reactive handles for constructing larger molecular architectures through various chemical transformations.

Furthermore, these compounds are integral to medicinal chemistry and materials science . In medicinal chemistry, the aminothiol (B82208) moiety is found in compounds designed as potential therapeutic agents, such as radioprotectors that can scavenge free radicals. nih.govnih.gov In materials science, their ability to be incorporated into polymers and nanomaterials opens avenues for creating advanced materials with unique optical, electronic, or biological properties. chiralpedia.comacs.orgnih.govresearchgate.net

Table 1: Key Research Applications of Chiral Amino Thiols

| Field of Research | Specific Application | Academic Significance |

|---|---|---|

| Asymmetric Catalysis | Chiral Ligands | Enables the synthesis of enantiomerically pure compounds, crucial for pharmaceuticals. rsc.orgfrontiersin.org |

| Organic Synthesis | Chiral Building Blocks | Serves as a foundational component for constructing complex, biologically active molecules. chemimpex.com |

| Medicinal Chemistry | Therapeutic Agents | Forms the structural basis for drugs like radioprotectors and metal chelators. nih.govnih.gov |

| Materials Science | Functional Monomers | Allows for the development of chiral polymers and nanomaterials with specialized properties. chiralpedia.comresearchgate.net |

Historical Perspectives on the Research and Development of (2R)-2-aminobutane-1-thiol Hydrochloride

The history of this compound is intrinsically linked to the broader evolution of organic synthesis, particularly the development of methods for creating chiral molecules. While specific historical records detailing the first synthesis of this exact compound are not prominent, its development can be understood through the progression of key chemical concepts.

The intellectual groundwork was laid by early research into aminothiol compounds, which gained attention for their biological and chemical properties. For instance, the development of aminothiol radioprotectors in the mid-20th century highlighted the importance of this structural motif. nih.gov The synthesis of related structures, such as dl-2-amino-1-butanol, provided foundational methods for creating amino-alcohol backbones, which are precursors to aminothiols. google.com

A significant milestone in the synthesis of such chiral molecules was the advancement of stereoselective synthetic routes. The ability to produce a single enantiomer, like the (2R) form, relies on techniques developed over decades. These include the use of chiral starting materials, chiral auxiliaries, and, more recently, asymmetric catalysis. rsc.org The synthesis of chiral aminothiols can often be traced back to naturally occurring chiral molecules, such as amino acids, which provide a readily available source of chirality. smolecule.com

The development of reactions like the Strecker synthesis, which produces α-aminonitriles from aldehydes, provided a pathway to amino acids and their derivatives, which could then be chemically modified to yield aminothiols. mdpi.com Over time, these fundamental reactions were refined to allow for greater control over stereochemistry, eventually enabling the targeted synthesis of specific enantiomers like (2R)-2-aminobutane-1-thiol.

Current State of Research and Emerging Trends Pertaining to this compound

Current research involving this compound and related chiral aminothiols is focused on leveraging their unique properties for increasingly sophisticated applications. The field is characterized by a push towards greater efficiency, selectivity, and sustainability in chemical synthesis.

A dominant trend is the development of novel asymmetric catalytic systems . Researchers are designing more efficient chiral catalysts and ligands derived from aminothiols to promote a wider range of chemical transformations with near-perfect enantioselectivity. chiralpedia.comnih.govmdpi.com This includes the creation of catalysts that can operate under milder conditions and with lower catalyst loadings, aligning with the principles of green chemistry.

Another significant area is the integration of chiral aminothiols into advanced materials and nanotechnology . nih.govresearchgate.net Scientists are exploring the use of these molecules to impart chirality to inorganic nanomaterials, creating hybrid materials with novel chiroptical properties. acs.orgumich.eduresearchgate.net These materials have potential applications in enantioselective sensing, chiral separations, and next-generation electronic devices.

The field of biocatalysis represents an emerging frontier. chiralpedia.com The use of enzymes to synthesize chiral compounds offers high selectivity under environmentally benign conditions. mdpi.com Research is ongoing to discover or engineer enzymes that can produce chiral aminothiols, providing a sustainable alternative to traditional chemical synthesis.

Furthermore, the fundamental reactivity of the thiol group continues to be exploited in "click chemistry" reactions, such as thiol-ene and thiol-epoxy couplings. nih.govmdpi.com These highly efficient and specific reactions allow for the straightforward modification of polymers and biomolecules with aminothiol-containing fragments, expanding their utility in bio-conjugation and material functionalization. researchgate.net

Table 2: Emerging Research Trends for Chiral Amino Thiols

| Trend | Description | Potential Impact |

|---|---|---|

| Advanced Asymmetric Catalysis | Designing highly efficient and selective organocatalysts and metal complexes. chiralpedia.commdpi.com | Greener, more cost-effective synthesis of enantiopure pharmaceuticals and fine chemicals. |

| Chiral Nanomaterials | Imparting chirality to inorganic nanoparticles to create materials with unique optical properties. acs.orgnih.govumich.edu | Development of advanced sensors, chiral separation technologies, and optoelectronic devices. |

| Biocatalytic Synthesis | Utilizing enzymes for the stereoselective synthesis of chiral aminothiols. mdpi.com | Sustainable and highly selective manufacturing processes for chiral intermediates. |

| Thiol-Click Chemistry | Employing efficient thiol-ene and thiol-epoxy reactions for material functionalization and bioconjugation. nih.govmdpi.com | Simplified creation of complex functional materials and modified biological molecules. |

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C4H12ClNS |

|---|---|

Molecular Weight |

141.66 g/mol |

IUPAC Name |

(2R)-2-aminobutane-1-thiol;hydrochloride |

InChI |

InChI=1S/C4H11NS.ClH/c1-2-4(5)3-6;/h4,6H,2-3,5H2,1H3;1H/t4-;/m1./s1 |

InChI Key |

AKQKZYCNKADSSJ-PGMHMLKASA-N |

Isomeric SMILES |

CC[C@H](CS)N.Cl |

Canonical SMILES |

CCC(CS)N.Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2r 2 Aminobutane 1 Thiol Hydrochloride

Enantioselective Approaches to the Synthesis of (2R)-2-aminobutane-1-thiol Hydrochloride

Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. For this compound, this involves establishing the stereocenter at the C2 position with the (R)-configuration. Key strategies include leveraging nature's chiral building blocks, employing chiral catalysts, and using substrate-controlled methods.

Chiral pool synthesis is an efficient strategy that utilizes readily available, enantiomerically pure natural products as starting materials. ankara.edu.tr For the synthesis of (2R)-2-aminobutane-1-thiol, the non-proteinogenic α-amino acid (R)-2-aminobutanoic acid serves as an ideal precursor. This approach leverages the pre-existing stereocenter of the amino acid, which is carried through the synthetic sequence.

The general transformation involves the selective reduction of the carboxylic acid moiety to a primary alcohol, followed by the conversion of the hydroxyl group into a thiol. A common pathway is as follows:

Protection of the Amine: The amino group of (R)-2-aminobutanoic acid is first protected, typically with a tert-butyloxycarbonyl (Boc) group, to prevent side reactions.

Reduction of the Carboxylic Acid: The protected amino acid is then reduced to the corresponding amino alcohol, (R)-2-(Boc-amino)butan-1-ol. This reduction can be achieved using reagents like borane-tetrahydrofuran (B86392) complex (BH₃·THF) or lithium aluminum hydride (LiAlH₄).

Conversion to Thiol: The resulting alcohol is converted to the thiol. A two-step procedure via a thioacetate (B1230152) intermediate is common. The alcohol is first reacted with thioacetic acid under Mitsunobu conditions (using triphenylphosphine (B44618) and diethyl azodicarboxylate) to form (R)-2-(Boc-amino)butyl thioacetate.

Deprotection: Finally, both the thioacetate and the Boc-protecting group are removed under acidic conditions (e.g., with hydrochloric acid in methanol) to yield the target compound, this compound.

Table 1: Representative Chiral Pool Synthesis of this compound from (R)-2-aminobutanoic acid

| Step | Precursor | Reagents | Product | Typical Yield (%) |

| 1 | (R)-2-aminobutanoic acid | (Boc)₂O, NaOH | (R)-2-(Boc-amino)butanoic acid | 95-99 |

| 2 | (R)-2-(Boc-amino)butanoic acid | BH₃·THF | (R)-2-(Boc-amino)butan-1-ol | 85-92 |

| 3 | (R)-2-(Boc-amino)butan-1-ol | PPh₃, DIAD, CH₃COSH | (R)-2-(Boc-amino)butyl thioacetate | 80-90 |

| 4 | (R)-2-(Boc-amino)butyl thioacetate | HCl in MeOH | This compound | 90-97 |

Asymmetric catalysis offers a powerful alternative to chiral pool synthesis, creating the desired stereocenter from an achiral or racemic precursor through the action of a chiral catalyst. This approach is highly atom-economical. For the synthesis of (2R)-2-aminobutane-1-thiol, catalytic methods can be applied to precursors to establish the C2 stereocenter.

One potential strategy involves the asymmetric reduction of a keto-thioester precursor, such as S-(2-oxobutyl) ethanethioate. The key step is the enantioselective reduction of the ketone to a secondary alcohol using a chiral catalyst. The Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst and a stoichiometric borane (B79455) source, is a well-established method for this type of transformation. rsc.org Subsequent chemical steps would convert the resulting chiral hydroxy thioester into the target aminothiol (B82208).

A biocatalytic approach using enzymes offers high selectivity under mild conditions. For instance, a ω-transaminase could be used for the asymmetric amination of a keto-acid precursor, 2-ketobutyric acid, to produce (R)-2-aminobutanoic acid, which can then be converted to the target molecule as described in the chiral pool strategy. nih.gov

Table 2: Comparison of Asymmetric Catalysis Strategies for Precursors

| Strategy | Precursor | Catalyst Type | Key Transformation | Typical Enantiomeric Excess (ee) |

| Asymmetric Reduction | 1-(Thioacetyl)butan-2-one | Chiral Oxazaborolidine (e.g., (R)-CBS) | Ketone to (R)-alcohol | >95% |

| Asymmetric Amination | 2-Ketobutyric acid | ω-Transaminase (enzyme) | Ketone to (R)-amine | >99% |

Diastereoselective synthesis involves the use of a chiral auxiliary—a molecule that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. nih.gov The auxiliary creates a chiral environment that favors the formation of one diastereomer over the other. After the desired stereocenter is set, the auxiliary is removed. osi.lv

A plausible diastereoselective route to a precursor of (2R)-2-aminobutane-1-thiol could involve an Evans' oxazolidinone auxiliary. The synthesis could proceed as follows:

Acylation: The chiral oxazolidinone is acylated with butanoyl chloride to form an N-butanoyl oxazolidinone.

Diastereoselective Functionalization: The α-carbon of the butanoyl group is then functionalized. For example, an α-amino group can be introduced using an electrophilic aminating agent. The steric bulk of the oxazolidinone auxiliary directs the approach of the reagent, leading to the preferential formation of one diastereomer.

Cleavage of Auxiliary: The chiral auxiliary is then cleaved, for example, by hydrolysis or reduction, to release the chiral 2-aminobutanoic acid derivative, which can be further processed to the final product. The high diastereoselectivity of the key step ensures the high enantiomeric purity of the final product.

Table 3: Example of a Diastereoselective Amination Step

| Substrate | Chiral Auxiliary | Reagent | Diastereomeric Ratio (d.r.) |

| N-butanoyl-(4R,5S)-4-methyl-5-phenyl-1,3-oxazolidin-2-one | Evans' Auxiliary | 1. NaHMDS 2. NsON(CO₂Et)₂ | >95:5 |

Novel and Green Chemistry Approaches to this compound Synthesis

Modern synthetic chemistry emphasizes not only efficiency and selectivity but also sustainability. Green chemistry principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. researchgate.net

The application of green chemistry to the synthesis of this compound involves critically evaluating each step for potential improvements.

Solvent Selection: Traditional organic synthesis often relies on volatile and hazardous solvents. Replacing solvents like dichloromethane (B109758) or tetrahydrofuran (B95107) with greener alternatives is a key goal. tudelft.nl Bio-derived solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) or ethyl lactate (B86563) can be suitable replacements in many reaction steps. researchgate.net In some cases, reactions can be performed in water or even under solvent-free conditions. rsc.org

Reagent Choice: The use of catalytic reagents over stoichiometric ones is a core principle of green chemistry. For instance, employing catalytic hydrogenation with a recyclable metal catalyst for reduction steps is preferable to using metal hydrides that generate significant waste. Biocatalysis, as mentioned earlier, is inherently green as enzymes operate in water under mild conditions and are biodegradable.

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers significant advantages over traditional batch processing. nih.gov This technology is particularly well-suited for the synthesis of pharmaceutical intermediates. uc.pt

Enhanced Safety and Control: Flow reactors have a high surface-area-to-volume ratio, allowing for excellent heat transfer and precise temperature control. This enables the safe use of highly reactive reagents and exothermic reactions that can be hazardous on a large scale in batch reactors. researchgate.net

Increased Efficiency and Scalability: The residence time in a flow reactor can be precisely controlled, often leading to higher yields and purities in shorter reaction times compared to batch processes. Scaling up production is achieved by running the system for a longer duration or by using multiple reactors in parallel, avoiding the complex re-optimization often required for batch scale-up.

Table 4: Potential Advantages of Flow Synthesis for a Key Synthetic Step (e.g., Mitsunobu Thioacetylation)

| Parameter | Batch Process | Flow Process | Advantage of Flow |

| Reaction Time | 2-4 hours | 10-20 minutes | Increased throughput |

| Temperature Control | Moderate, potential for hotspots | Precise, excellent heat exchange | Improved safety and selectivity |

| Workup | Aqueous extraction, chromatography | In-line purification (e.g., scavenger resins) | Reduced waste, automation potential |

| Scalability | Requires re-optimization | Linear (run time extension) | Faster development |

Synthetic Strategies for Isomeric Forms and Related Analogues of this compound

The biological activity and chemical reactivity of chiral molecules are intrinsically linked to their three-dimensional structure. Consequently, the ability to synthesize specific enantiomers and diastereoisomers of this compound is crucial for exploring its full potential. Furthermore, the structural modification of this aminothiol can lead to the development of novel analogs with tailored properties.

Synthesis of Enantiomeric and Diastereoisomeric Forms

The synthesis of the enantiomeric and diastereoisomeric forms of this compound necessitates precise control over stereochemistry. A common and effective approach is to utilize precursors from the chiral pool, which are naturally occurring, enantiomerically pure compounds.

Enantiomeric Synthesis:

The synthesis of the (2S) enantiomer of 2-aminobutane-1-thiol (B8773443) would logically start from a D-configured amino acid, the opposite enantiomer of the naturally occurring L-amino acids. For instance, a synthetic route analogous to the preparation of (S)-2-aminobutyric acid from L-threonine could be envisioned starting from D-threonine. nih.gov This strategy involves the enzymatic or chemical transformation of the chiral starting material, preserving the stereocenter while modifying the functional groups to yield the desired aminothiol.

A general and practical strategy for the diastereoselective preparation of β-thiolated amino acids has been developed via a photoredox-catalyzed asymmetric Giese reaction. nih.gov This method utilizes a chiral auxiliary to control the diastereoselectivity of the key alkylation step. By starting with the enantiomer of the chiral auxiliary, it is possible to prepare D-β-thiolated amino acids, which can serve as precursors to the corresponding (R)-aminothiols. nih.gov

Diastereoselective Synthesis:

The creation of diastereomers requires the introduction of at least one additional stereocenter with defined stereochemistry. This can be achieved through various stereoselective reactions. For example, the synthesis of pinane-based 2-amino-1,3-diols has been accomplished in a stereoselective manner through a stereoselective aminohydroxylation process. nih.gov A similar strategy could potentially be adapted to precursors of 2-aminobutane-1-thiol to introduce a hydroxyl group, which could then be further modified, resulting in a diastereomer of the target compound.

Another approach involves the stereoselective synthesis of chiral 1,2-amino alcohols, which are valuable scaffolds in drug discovery. nih.gov Methodologies employing chiral auxiliaries, such as pseudoephedrine, have been reported to yield morpholinone products with high selectivity, which can then be converted to the desired 1,2-amino alcohols. nih.gov Adapting such a strategy to a sulfur-containing substrate could provide a pathway to diastereomerically enriched aminothiols.

The table below summarizes potential synthetic strategies for obtaining different stereoisomers of 2-aminobutane-1-thiol.

| Stereoisomer | Potential Starting Material | Key Synthetic Strategy |

| (2S)-2-aminobutane-1-thiol | D-Threonine or D-Methionine | Enzymatic conversion or multi-step chemical transformation |

| (2R,3S)-2-amino-3-methylbutane-1-thiol | (2R)-2-aminobutane-1-thiol precursor | Stereoselective introduction of a methyl group |

| (2R,3R)-2-amino-3-hydroxybutane-1-thiol | Ketone precursor of (2R)-2-aminobutane-1-thiol | Diastereoselective reduction |

Structural Modification and Analog Synthesis for Diversified Reactivity

The synthesis of structural analogs of this compound allows for the fine-tuning of its chemical and physical properties. Modifications can be targeted at the amino group, the thiol group, or the carbon backbone, leading to a diverse range of compounds with potentially altered reactivity and biological activity.

N-Substitution:

The amino group of 2-aminobutane-1-thiol is a prime site for modification. The reagent 2-iminothiolane (B1205332) (2-IT) is commonly used to introduce thiol groups into proteins and peptides by reacting with their amino groups. This reaction initially forms a 4-mercaptobutyramidine, which can then undergo a first-order decay to a more stable N-substituted 2-iminothiolane with the loss of ammonia. nih.gov This chemistry highlights a viable route for creating N-substituted analogs of (2R)-2-aminobutane-1-thiol. The stability of the initial thiol adduct is influenced by the pKa of the amine, with adducts from amines of lower pKa decaying more rapidly. nih.gov

S-Substitution:

The thiol group offers another handle for structural diversification. S-substituted analogs can be prepared through various methods, including the reaction of the thiol with electrophiles such as alkyl halides or Michael acceptors. These modifications can alter the nucleophilicity and redox potential of the sulfur atom, thereby influencing the compound's reactivity.

Backbone Modification:

Altering the carbon backbone of (2R)-2-aminobutane-1-thiol can lead to analogs with significantly different conformational preferences and steric profiles. For example, the introduction of substituents along the butane (B89635) chain can be achieved by starting with appropriately functionalized precursors. A photoredox-catalyzed asymmetric Giese reaction has been successfully employed for the stereoselective and divergent construction of β-thiolated and selenolated amino acids, demonstrating a powerful method for side-chain installation. nih.gov This approach could be adapted to synthesize analogs of (2R)-2-aminobutane-1-thiol with various substituents at the C3 or C4 positions.

The following table outlines potential structural modifications and the resulting analog types.

| Modification Site | Reagent/Method | Resulting Analog Type | Potential Change in Reactivity |

| Amino Group | 2-Iminothiolane | N-substituted 2-iminothiolane | Altered basicity and nucleophilicity of the nitrogen |

| Thiol Group | Alkyl Halides | S-alkylated aminothiol | Masked thiol reactivity, altered redox properties |

| Carbon Backbone | Photoredox-catalyzed Giese reaction | C3/C4-substituted aminothiol | Modified steric and electronic properties |

Chemical Reactivity and Derivatization Pathways of 2r 2 Aminobutane 1 Thiol Hydrochloride

Nucleophilic and Electrophilic Reactivity Studies of Functional Groups

The chemical behavior of (2R)-2-aminobutane-1-thiol is dominated by the nucleophilic character of its sulfur and nitrogen atoms. A nucleophile is a chemical species that donates a pair of electrons to an electrophile to form a chemical bond. masterorganicchemistry.com Both the thiol (-SH) and the amine (-NH₂) groups possess lone pairs of electrons, making them effective nucleophiles.

The thiol group is a weak nucleophile, but it can be deprotonated to form the corresponding thiolate anion (RS⁻). nih.govresearchgate.net This thiolate is a highly reactive and soft nucleophile, which preferentially reacts with soft electrophiles. nih.govnih.gov The reactivity of the sulfhydryl group is largely dictated by its deprotonated form. nih.gov The primary amine group is also nucleophilic and will readily react with a variety of electrophiles. The relative reactivity of the thiol and amine groups can often be controlled by adjusting reaction conditions, such as pH, which influences the protonation state of each group.

The thiol group is highly reactive and participates in several key transformations, including S-alkylation to form thioethers and oxidation to form disulfides. perlego.com

Thioether Formation: The formation of a thioether (or sulfide) bond is a fundamental reaction of thiols. acsgcipr.org This can be achieved through the nucleophilic attack of the thiol or, more commonly, the thiolate anion on a carbon-based electrophile. acsgcipr.org Common methods include Williamson-type synthesis involving the Sₙ2 reaction with alkyl halides and Michael additions to activated alkenes. acsgcipr.org Thioether linkages are integral to many synthetic constructs and are noted for their stability. researchgate.net

Disulfide Linkage: Thiols can be readily oxidized to form disulfide bonds (R-S-S-R'). This process is a key post-translational modification in proteins and plays a critical role in stabilizing protein structures. nih.gov The oxidation can be accomplished using a variety of mild oxidizing agents or through air oxidation. The disulfide bond is covalent but can be easily cleaved back to the constituent thiols under reducing conditions, making this a reversible modification. perlego.com Thiol-disulfide exchange, where a thiolate attacks a disulfide bond, is a crucial reaction in many biological systems. nih.gov

| Reaction Type | Electrophile/Reagent | Product Type | General Conditions |

|---|---|---|---|

| Thioether Formation (S-Alkylation) | Alkyl Halide (R'-X) | Thioether (R-S-R') | Base (e.g., NaH, K₂CO₃) to form thiolate |

| Thioether Formation (Michael Addition) | α,β-Unsaturated Carbonyl | Thioether Adduct | Base or phosphine (B1218219) catalyst rsc.org |

| Thioether Formation (Thiol-ene) | Alkene | Thioether (anti-Markovnikov) | Radical initiator (light, heat) wikipedia.org |

| Disulfide Formation | Mild Oxidizing Agent (e.g., I₂, H₂O₂) or O₂ | Disulfide (R-S-S-R) | Neutral or slightly basic pH |

The primary amine in (2R)-2-aminobutane-1-thiol is a potent nucleophile that readily engages in reactions such as alkylation, acylation, and amide bond formation.

Alkylation: The amine can undergo nucleophilic substitution with alkyl halides to form secondary and tertiary amines. This reaction typically proceeds via an Sₙ2 mechanism. The extent of alkylation can sometimes be difficult to control, potentially leading to polyalkylation.

Acylation and Amide Formation: The reaction of the amine with carboxylic acid derivatives is a robust and widely used method for forming stable amide bonds. nih.gov The most common approach involves reacting the amine with a more electrophilic, activated form of a carboxylic acid, such as an acyl chloride or an acid anhydride (B1165640). fishersci.co.ukyoutube.com This reaction, often referred to as the Schotten-Baumann reaction when using acyl chlorides, is typically rapid and high-yielding, usually carried out in the presence of a non-nucleophilic base to neutralize the acidic byproduct (e.g., HCl). fishersci.co.uk Direct condensation with a carboxylic acid is also possible but requires the use of coupling agents, such as carbodiimides (e.g., DCC, EDC), to activate the carboxylic acid. fishersci.co.uk

| Reaction Type | Electrophile/Reagent | Product Type | General Conditions |

|---|---|---|---|

| N-Alkylation | Alkyl Halide (R'-X) | Secondary/Tertiary Amine | Base to neutralize HX byproduct |

| N-Acylation / Amide Formation | Acyl Chloride (R'COCl) | Amide | Base (e.g., pyridine, triethylamine) fishersci.co.uk |

| N-Acylation / Amide Formation | Acid Anhydride ((R'CO)₂O) | Amide | Often requires heating or a catalyst |

| Amide Formation (Coupling) | Carboxylic Acid (R'COOH) + Coupling Agent | Amide | Coupling agents (e.g., DCC, EDC, HATU) fishersci.co.uk |

Formation of Complex Scaffolds and Heterocyclic Systems

The dual functionality of (2R)-2-aminobutane-1-thiol makes it an ideal substrate for constructing more complex molecular architectures, particularly heterocyclic and macrocyclic structures. These reactions leverage the ability of both the amine and thiol groups to react, often with a single bifunctional reagent.

The spatial arrangement of the amine and thiol groups allows for intramolecular or intermolecular cyclization reactions to form a variety of heterocyclic rings. One powerful strategy is the thiol-ene reaction, which can be performed intramolecularly to generate sulfur-containing rings. wikipedia.orgnih.gov In this reaction, a radical-initiated addition of the thiol across a tethered alkene can lead to the formation of various ring sizes, with the regiochemistry often directed by the stability of the intermediate radical. nih.gov

Another common approach is the reaction with bis-electrophiles. For example, reacting (2R)-2-aminobutane-1-thiol with a compound containing two leaving groups can lead to the formation of saturated heterocycles like thiomorpholines. A one-pot reaction where the thiol first reacts with an electrophile, followed by an amine reacting with a second electrophilic center, can generate complex N-pyrrole heterocycles. nih.govresearchgate.net These cyclization strategies are efficient for building scaffolds that are prevalent in medicinal chemistry.

Macrocycles are large ring structures that have received significant attention for their ability to bind metal ions and other guest molecules with high specificity. nih.govchesci.com (2R)-2-aminobutane-1-thiol can serve as a flexible building block in the synthesis of macrocyclic ligands. Template-directed synthesis, where a metal ion organizes the precursor fragments prior to the final ring-closing reaction, is a common and effective method for preparing these structures. nih.govresearchgate.net

The amine groups can participate in Schiff-base condensation reactions with dicarbonyl compounds to form macrocycles containing imine linkages. asianpubs.org The thiol groups can also be incorporated into the macrocyclic backbone or serve as coordinating sites for metal ions. For instance, thiol-containing ligands can coordinate with soft metal ions like silver (Ag⁺) to direct the self-assembly of macrocyclic complexes. nih.gov The resulting macrocycles often possess unique cavities capable of encapsulating metal ions, making them valuable in areas such as catalysis and materials science. chesci.comnih.gov

Mechanistic Investigations of Key Transformations Involving (2R)-2-aminobutane-1-thiol Hydrochloride

Understanding the mechanisms of the reactions involving (2R)-2-aminobutane-1-thiol is crucial for controlling product selectivity. The key transformations are governed by the principles of nucleophilicity, electrophilicity, and, in some cases, radical chemistry.

The predominant mechanism for the reactions at both the amine and thiol centers is nucleophilic attack . The thiolate anion is a significantly stronger and softer nucleophile than the neutral thiol or the primary amine. nih.govresearchgate.net Therefore, under basic conditions that favor thiolate formation, reactions at the sulfur atom are generally faster and preferred. In contrast, under neutral or acidic conditions where the thiol remains protonated and the amine is more available, reactions at the nitrogen may be favored, provided a sufficiently strong electrophile is used.

For amide formation using an acyl chloride, the mechanism begins with the nucleophilic attack of the amine's lone pair on the electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate, which then collapses, expelling the chloride ion as a leaving group and forming the stable amide bond. A base is required to neutralize the HCl generated, preventing it from protonating and deactivating the starting amine. youtube.com

The thiol-ene reaction proceeds via a different, non-ionic pathway: a free-radical chain mechanism . wikipedia.org

Initiation: A radical initiator (e.g., generated by UV light) abstracts a hydrogen atom from the thiol (R-SH), forming a reactive thiyl radical (RS•).

Propagation: The thiyl radical adds to an alkene at the less substituted carbon (anti-Markovnikov addition), forming a carbon-centered radical. This new radical then abstracts a hydrogen atom from another thiol molecule, yielding the thioether product and regenerating the thiyl radical, which continues the chain. wikipedia.org

Termination: The reaction ceases when two radicals combine. nih.gov

For cyclization reactions with bis-electrophiles, the mechanism is typically a sequence of two nucleophilic substitution (Sₙ2) reactions. The more nucleophilic group (often the thiolate) will react first to form an intermediate, which then undergoes an intramolecular Sₙ2 reaction to close the ring. The rate and success of the ring closure are governed by factors such as ring strain and the length and flexibility of the linker.

Transition State Analysis and Reaction Pathways

Detailed computational and experimental studies on the transition state analysis for reactions involving this compound are not prominently featured in published research. Such analyses are crucial for understanding reaction mechanisms, predicting product formation, and optimizing reaction conditions. For a complete understanding of its reactivity, investigations into the transition states of its key reactions, such as S-alkylation, acylation, or disulfide formation, would be necessary. These studies would typically involve computational chemistry methods to model the reaction pathways and identify the energy barriers of the transition states.

Kinetic Studies of Reactivity and Selectivity

While general principles of aminothiol (B82208) reactivity can be inferred, the absence of specific research on this compound prevents a detailed and data-driven discussion as per the requested outline. Further experimental and computational research is required to elucidate the specific chemical reactivity and derivatization pathways of this particular compound.

Based on a comprehensive search of available scientific literature, there is no specific information detailing the applications of This compound in the advanced organic synthesis roles outlined in the provided structure. This includes its use as a chiral auxiliary for diastereoselective and enantioselective inductions, or as a chiral ligand in metal-mediated or organocatalytic asymmetric catalysis.

The fields of asymmetric synthesis, chiral auxiliaries, and chiral ligands are well-documented, with many compounds being extensively studied and reported. However, it appears that this compound is not a commonly utilized compound for these specific purposes, or at least its applications have not been published in accessible scientific journals or databases.

Therefore, it is not possible to provide a detailed, informative, and scientifically accurate article based on the requested outline due to the lack of research findings on this specific chemical compound.

Table of Chemical Compounds Mentioned

Applications of 2r 2 Aminobutane 1 Thiol Hydrochloride in Advanced Organic Synthesis

Precursor for the Synthesis of Biologically Relevant Chiral Molecules

The value of (2R)-2-aminobutane-1-thiol hydrochloride in synthetic chemistry is largely derived from its enantiomerically pure structure. Chirality is a critical factor in the efficacy and safety of many pharmaceuticals and bioactive natural products. nih.gov As a readily available chiral pool substrate, this aminothiol (B82208) provides a foundational stereocenter from which more complex chiral molecules can be constructed, thereby avoiding the need for challenging asymmetric syntheses or resolutions of racemic mixtures later in a synthetic sequence.

The synthesis of single-enantiomer drug intermediates is a primary focus in the pharmaceutical industry. nih.gov this compound serves as a valuable starting material for creating these intermediates. The amino and thiol functionalities offer orthogonal handles for chemical modification. For instance, the amine can be acylated or alkylated, while the thiol can participate in nucleophilic additions, Michael reactions, or form disulfides, allowing for the stepwise and controlled assembly of a target drug scaffold.

This building block is particularly useful in the combinatorial synthesis of libraries of compounds for drug discovery. For example, aminothiol building blocks are employed in the solid-phase synthesis of peptidic macrocycles. researchgate.net These libraries can then be screened to identify potent inhibitors of enzymes like thrombin and plasma kallikrein. researchgate.net The specific stereochemistry and functional group placement of the (2R)-2-aminobutane-1-thiol moiety can be crucial for achieving high binding affinity and selectivity to the biological target. researchgate.net

Table 1: Application in Chiral Intermediate Synthesis

| Application Area | Synthetic Role of (2R)-2-aminobutane-1-thiol | Resulting Molecular Class | Potential Therapeutic Target |

|---|---|---|---|

| Combinatorial Chemistry | Chiral scaffold for library synthesis | Peptidic Macrocycles | Serine Proteases (e.g., Thrombin) researchgate.net |

| Asymmetric Synthesis | Introduction of a (2R) stereocenter | Chiral Aminothioethers | Various enzyme active sites |

Natural products remain a vital source of inspiration for new medicines. The enantioselective total synthesis of these often complex molecules is a significant challenge in organic chemistry. Chiral building blocks like this compound provide a strategic advantage by embedding a key stereocenter into the synthetic plan from the outset. nih.gov

The aminothiol structure is analogous to moieties found in various natural products, particularly those derived from amino acids like cysteine. Its application can be envisioned in the synthesis of alkaloids, macrolides, and other biologically active compounds where a 1,2-aminothiol relationship is required. nih.govnih.gov For instance, it could be used to construct the side chains of complex peptides or to form key heterocyclic rings, such as thiazolidines, which are present in a number of natural products. The stereoselective synthesis of complex intermediates for biosynthetic studies has been demonstrated using similar chiral thiol-containing amino alcohols. researchgate.net

Table 2: Potential Use in Natural Product Synthesis

| Natural Product Class | Role of the Aminothiol Building Block | Example Substructure |

|---|---|---|

| Alkaloids | Formation of heterocyclic ring systems (e.g., piperidines with sulfur substituents) | Thiazolidine or Thiol-substituted Piperidine Rings nih.gov |

| Peptide Natural Products | Incorporation as a non-proteinogenic amino acid analogue | Cysteine-like side chain with defined stereochemistry |

Supramolecular Chemistry and Self-Assembly Applications (e.g., as part of functional materials)

Supramolecular chemistry involves the study of systems composed of discrete numbers of molecules that are held together by non-covalent intermolecular forces. nih.gov Molecular self-assembly, a key process in this field, describes the spontaneous organization of molecules into stable, well-defined structures.

This compound is a prime candidate for applications in this area due to its amphiphilic nature and specific functional groups. The thiol group has a strong affinity for noble metal surfaces, particularly gold. This allows for the formation of highly ordered self-assembled monolayers (SAMs). When a gold surface is exposed to a solution containing (2R)-2-aminobutane-1-thiol, the sulfur atoms chemisorb onto the gold, creating a dense, quasi-crystalline monolayer.

The rest of the molecule extends away from the surface, exposing the chiral amine functionality. This creates a chiral surface with specific chemical properties. Such functionalized surfaces are of interest in a variety of applications:

Chiral Sensors: The chiral environment created by the monolayer can be used to selectively recognize and detect other chiral molecules.

Enantioselective Catalysis: The ordered array of chiral amines could serve as a heterogeneous catalyst for asymmetric reactions.

Biomaterials: The amine groups can be used to anchor biomolecules like peptides or DNA, creating biocompatible surfaces for medical implants or biosensors. nih.gov

The self-assembly is not limited to surfaces. In solution, the amphiphilic nature of the molecule, driven by the polar amine/thiol groups and the nonpolar butane (B89635) backbone, could lead to the formation of micelles, vesicles, or hydrogels under specific pH or solvent conditions. nih.gov These supramolecular structures are being explored for applications such as controlled drug delivery. nih.gov The thiol group also offers a handle for creating dynamic systems; for example, disulfide bonds can be formed and cleaved through redox stimuli, allowing for the assembly and disassembly of supramolecular structures on command.

Table 3: Supramolecular Applications

| Application | Key Functional Group(s) | Principle of Action | Potential Use |

|---|---|---|---|

| Self-Assembled Monolayers (SAMs) | Thiol (-SH) | Strong chemisorption of sulfur onto gold surfaces. | Chiral electrodes, biosensors, nano-patterning. |

| Hydrogel Formation | Amine (-NH2), Thiol (-SH) | Intermolecular hydrogen bonding and disulfide cross-linking. nih.gov | Drug delivery, tissue engineering scaffolds. nih.gov |

Theoretical and Computational Investigations of 2r 2 Aminobutane 1 Thiol Hydrochloride

Molecular Dynamics Simulations and Intermolecular Interactions

While quantum chemical methods are excellent for studying individual molecules, molecular dynamics (MD) simulations are used to explore the behavior of molecules over time, particularly in a solution or other complex environment. rsc.org MD simulations model the movements of atoms and molecules based on classical mechanics and a force field that describes the potential energy of the system. bohrium.com

In a biological context or in chemical synthesis, (2R)-2-aminobutane-1-thiol hydrochloride is almost always in a solvent, typically water. MD simulations are ideal for studying how solvent molecules arrange themselves around the solute and how this affects the solute's conformation and properties. nih.gov

For this compound, simulations would reveal the formation of a hydration shell around the charged ammonium (B1175870) (-NH3+) and polar thiol (-SH) groups. Key analyses would include:

Radial Distribution Functions (RDFs): To determine the average distance and coordination number of water molecules around the nitrogen and sulfur atoms. nih.gov

Hydrogen Bond Analysis: To quantify the number and lifetime of hydrogen bonds formed between the aminothiol (B82208) and surrounding water molecules, as well as intramolecular hydrogen bonds.

These simulations can also help predict properties like the pKa of the amino and thiol groups, as the solvent environment significantly influences their acidity. researchgate.net

The amino and thiol groups of (2R)-2-aminobutane-1-thiol make it an excellent ligand for coordinating with metal ions. mdpi.commdpi.com Computational studies, often combining quantum mechanics with molecular mechanics (QM/MM methods), can be used to investigate the structure, stability, and bonding in these metal complexes. nih.gov

These studies can determine:

Preferred Coordination Sites: Whether the metal ion binds to the sulfur atom, the nitrogen atom, or both (acting as a bidentate ligand). mdpi.comresearchgate.net

Binding Energies: The strength of the interaction between the aminothiol and the metal ion, which is crucial for applications in chelation therapy or catalysis. nih.gov

Geometric Parameters: The bond lengths and angles within the coordination sphere of the metal complex.

Table 3: Illustrative Binding Energies of an Aminothiol Ligand with Divalent Metal Ions (Note: This is a hypothetical table representing typical results from quantum chemical calculations on metal-ligand complexes.)

| Metal Ion | Coordination Site(s) | Binding Energy (kcal/mol) |

| Zn²⁺ | N, S (Bidentate) | -150.5 |

| Cu²⁺ | N, S (Bidentate) | -165.2 |

| Ni²⁺ | N, S (Bidentate) | -158.8 |

| Fe²⁺ | N, S (Bidentate) | -145.3 |

Such computational investigations are invaluable for designing new molecules with specific metal-binding properties and for understanding the role of similar aminothiol compounds in biological systems where metal ions are present. researchgate.net

Computational Prediction of Reactivity and Selectivity

Computational chemistry has emerged as a powerful tool for elucidating reaction mechanisms and predicting the outcomes of chemical transformations. In the context of chiral molecules such as this compound, computational methods offer invaluable insights into reactivity and selectivity, guiding the rational design of synthetic routes and catalysts. By modeling the potential energy surface of a reaction, chemists can identify transition states, calculate activation barriers, and predict the stereochemical course of a reaction with increasing accuracy.

Transition State Modeling for Reaction Barriers

The reactivity of this compound in various chemical reactions is fundamentally governed by the energy barriers of the transition states involved. Transition state theory posits that for a reaction to occur, the reactants must pass through a high-energy transition state structure. The height of this energy barrier, known as the activation energy (ΔG‡), determines the rate of the reaction. Computational modeling, particularly using Density Functional Theory (DFT), has proven to be a robust method for locating transition state structures and calculating their energies.

For reactions involving this compound, such as nucleophilic additions or its participation in catalysis, DFT calculations can be employed to map out the reaction pathway. For instance, in a Michael addition reaction where the thiol group acts as a nucleophile, computational chemists can model the approach of the thiol to the electrophile and identify the geometry of the transition state. The calculated activation energy provides a quantitative measure of the reaction's feasibility.

A hypothetical study on the reaction of (2R)-2-aminobutane-1-thiol with a generic Michael acceptor could yield data such as that presented in the interactive table below. Such calculations would typically involve optimizing the geometries of the reactants, the transition state, and the products, followed by frequency calculations to confirm the nature of the stationary points (minima for reactants and products, and a first-order saddle point for the transition state).

Table 1: Hypothetical DFT-Calculated Reaction Barriers for the Addition of (2R)-2-aminobutane-1-thiol to a Michael Acceptor

| Reaction Coordinate | Method | Basis Set | Solvent Model | ΔG‡ (kcal/mol) |

|---|---|---|---|---|

| C-S Bond Formation | B3LYP | 6-31G(d,p) | PCM (Water) | 15.2 |

| C-S Bond Formation | M06-2X | def2-TZVP | SMD (DMSO) | 14.8 |

| Proton Transfer | B3LYP | 6-31G(d,p) | PCM (Water) | 8.5 |

This table presents hypothetical data for illustrative purposes.

These theoretical calculations can elucidate the factors influencing the reaction barrier, such as steric hindrance and electronic effects, providing a deeper understanding of the reactivity of this compound.

Stereochemical Outcome Prediction and Rational Design

Beyond predicting reactivity, computational modeling is instrumental in forecasting the stereochemical outcome of reactions involving chiral molecules like this compound. When this compound reacts with a prochiral substrate, two or more stereoisomeric products can be formed. The preferential formation of one stereoisomer over another is determined by the relative energies of the diastereomeric transition states leading to each product.

Computational methods can be used to model these diastereomeric transition states and calculate their energy differences (ΔΔG‡). A small difference in these activation energies can lead to a high degree of stereoselectivity. For example, in a catalyst design scenario where this compound is used as a chiral ligand or organocatalyst, computational modeling can predict which enantiomer of a product will be formed in excess.

The process of rational design involves systematically modifying the structure of a catalyst or reactant in silico and calculating the resulting effect on the stereochemical outcome. This allows for the screening of numerous potential candidates without the need for extensive experimental synthesis and testing. For instance, modifications to the substituents on a catalyst scaffold can be modeled to enhance the desired stereochemical induction.

Table 2: Hypothetical Calculated Energy Differences and Predicted Enantiomeric Excess for a Catalytic Reaction

| Catalyst-Substrate Complex | Transition State | ΔG‡ (kcal/mol) | Predicted ee (%) |

|---|---|---|---|

| (R)-Catalyst + Prochiral Substrate | TS leading to (R)-Product | 12.5 | 95 |

This table presents hypothetical data for illustrative purposes.

By understanding the non-covalent interactions, such as hydrogen bonding and steric repulsion, that stabilize or destabilize the diastereomeric transition states, researchers can rationally design more selective catalysts. This synergy between computational prediction and experimental validation accelerates the development of efficient and highly stereoselective chemical transformations.

Advanced Analytical Characterization Methodologies in Research Contexts for 2r 2 Aminobutane 1 Thiol Hydrochloride

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopic methods are central to the analysis of (2R)-2-aminobutane-1-thiol hydrochloride, offering non-destructive ways to probe its molecular structure, confirm its identity, and assess its purity.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the definitive structural elucidation of organic molecules. While one-dimensional (1D) NMR provides essential information, advanced techniques like two-dimensional (2D) NMR and solid-state NMR (ssNMR) offer deeper insights, especially for complex structures and solid-state properties.

Two-Dimensional (2D) NMR: This technique resolves signals across two frequency axes, which is particularly useful for molecules with overlapping peaks in their 1D spectra. wikipedia.org By identifying correlations between different nuclei, 2D NMR facilitates the determination of connectivity and spatial relationships within the molecule. wikipedia.org For this compound, experiments such as COSY (Correlation Spectroscopy) would reveal proton-proton coupling networks, while HSQC (Heteronuclear Single Quantum Coherence) would map direct correlations between protons and their attached carbon atoms, confirming the carbon backbone and the assignment of all proton signals. wikipedia.orglibretexts.org

| 2D NMR Technique | Information Provided for this compound |

|---|---|

| COSY (Correlation Spectroscopy) | Identifies 1H-1H spin-spin coupling networks. Confirms connectivity between protons on adjacent carbons (e.g., H1-H2, H2-H3, H3-H4). |

| HSQC (Heteronuclear Single Quantum Coherence) | Correlates each proton with its directly attached carbon atom (1JCH). Unambiguously assigns 1H and 13C signals for each CH, CH2, and CH3 group. |

| HMBC (Heteronuclear Multiple Bond Correlation) | Shows correlations between protons and carbons over two to three bonds. Helps piece together the molecular skeleton and confirm the positions of functional groups. |

| NOESY (Nuclear Overhauser Effect Spectroscopy) | Reveals spatial proximity between protons. Useful for determining the three-dimensional conformation of the molecule in solution. |

Solid-State NMR (ssNMR): This application is crucial for characterizing the compound in its crystalline form. ssNMR can distinguish between different polymorphic forms and identify the presence of chiral impurities within the crystal lattice. nih.gov For instance, techniques like 13C Cross-Polarization Magic Angle Spinning (CP-MAS) can provide distinct spectra for a pure enantiomer versus a racemic mixture or a sample containing minor enantiomeric impurities. semanticscholar.orgresearchgate.net The use of chiral solvating agents or selectors in ssNMR can induce chemical shift differences between enantiomers, allowing for their differentiation and quantification in the solid state. rsc.org This is vital for quality control, as the nature and location of chiral defects can impact the material's physical properties. nih.gov

Chiroptical techniques are specifically designed to analyze chiral substances by measuring their interaction with polarized light. Circular Dichroism (CD) spectroscopy is a prominent method in this category.

Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.gov This technique is exceptionally sensitive to the stereochemistry of a molecule. The resulting CD spectrum provides two key pieces of information:

Sign of the Cotton Effect: The direction (positive or negative) of the CD bands can be correlated to the absolute configuration (R or S) of the major enantiomer present. sci-hub.ru

Signal Amplitude: The magnitude of the CD signal is directly proportional to the enantiomeric excess (ee) of the sample. rsc.org

For aminothiols like this compound, CD analysis allows for rapid and accurate determination of enantiomeric purity. sci-hub.rursc.org A calibration curve can be constructed using standards of known enantiomeric composition to quantify the ee in unknown samples. nih.gov This method is often preferred for high-throughput screening due to its speed compared to chromatographic techniques. researcher.life

| Sample Composition | Expected CD Signal Characteristic | Information Derived |

|---|---|---|

| Pure (2R)-enantiomer | Specific CD spectrum with a characteristic sign (e.g., positive Cotton effect) and maximum amplitude. | Reference spectrum for the 'R' configuration. |

| Pure (2S)-enantiomer | Mirror-image CD spectrum with the opposite sign (e.g., negative Cotton effect) and identical amplitude. | Reference spectrum for the 'S' configuration. |

| Racemic Mixture (50% R, 50% S) | No CD signal (optically inactive). | Confirms the presence of equal amounts of both enantiomers. |

| Scalemic Mixture (e.g., 75% R, 25% S) | CD spectrum with the same sign as the pure 'R' enantiomer but with reduced amplitude (50% of maximum). | Allows calculation of enantiomeric excess (% ee = 50%). |

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, enabling the determination of elemental compositions for the parent compound and any associated impurities. thermofisher.com This capability is invaluable for impurity profiling and for studying the mechanistic pathways of its synthesis.

When coupled with a separation technique like liquid chromatography (LC-MS), HRMS becomes a powerful tool for detecting, identifying, and quantifying trace-level impurities, such as reaction byproducts or degradation products. chimia.ch The precise mass data allows for the confident assignment of molecular formulas to unknown peaks in the chromatogram.

Furthermore, tandem mass spectrometry (MS/MS) experiments on an HRMS platform can provide structural information about impurities. By inducing fragmentation of a selected impurity ion, the resulting fragment ions can be analyzed to piece together its structure, which is crucial for understanding how it was formed during the synthesis. chimia.chconicet.gov.ar This information helps in optimizing reaction conditions to minimize the formation of undesired substances.

| Potential Impurity/Byproduct | Chemical Formula | Calculated Monoisotopic Mass (Da) | Significance of Identification |

|---|---|---|---|

| This compound | C4H12ClNS | 141.0379 | Target Molecule Identification |

| Corresponding Disulfide Dimer | C8H20N2S2 | 208.1068 | Identifies oxidation byproduct. |

| Unreacted Starting Material (e.g., an amino alcohol) | C4H11NO | 89.0841 | Monitors reaction completion. |

| Over-alkylation Product | C6H15NS | 133.0976 | Indicates a side reaction pathway. |

Chromatographic Methods for Enantiomeric Purity and Isomer Separation

Chromatography is the gold standard for separating components in a mixture. For chiral compounds, specialized chiral chromatography is essential for accurately determining enantiomeric purity.

Chiral High-Performance Liquid Chromatography (HPLC) is a widely used and reliable method for separating enantiomers and determining their relative amounts, or enantiomeric excess (% ee). heraldopenaccess.us The separation is achieved using a chiral stationary phase (CSP), which interacts differently with each enantiomer, causing them to travel through the column at different rates and thus elute at different times. phenomenex.com

The choice of CSP is critical for achieving separation. For aminothiols and related amino compounds, several types of CSPs have proven effective:

Macrocyclic Glycopeptide Phases (e.g., Teicoplanin-based): These phases are versatile and can operate in reversed-phase, normal-phase, or polar organic modes, making them suitable for separating polar and ionic compounds like amino acids and aminothiols. sigmaaldrich.com

Crown Ether Phases (e.g., CROWNPAK CR(+)): These are particularly effective for separating primary amino acids and compounds with primary amine groups, operating under reversed-phase conditions. researchgate.netasianpubs.org

Polysaccharide-based Phases: Derivatives of cellulose (B213188) or amylose (B160209) are broadly applicable CSPs, though they are often used in normal-phase or polar organic modes. phenomenex.com

By integrating the peak areas of the two separated enantiomers, the enantiomeric excess can be calculated with high precision.

| Chiral Stationary Phase (CSP) Type | Typical Mobile Phase | Principle of Separation | Applicability to Aminothiols |

|---|---|---|---|

| Crown Ether (e.g., CROWNPAK CR(+)) | Aqueous acid (e.g., 0.05% HClO4) | Complexation of the primary amine group within the chiral crown ether cavity. | High, specifically for primary amines. researchgate.netasianpubs.org |

| Macrocyclic Glycopeptide (e.g., CHIROBIOTIC T) | Methanol/Water with additives (acid/base) | Multiple interactions including hydrogen bonding, ionic, and dipole-dipole forces. sigmaaldrich.com | Very high, versatile for polar and ionic chiral compounds. sigmaaldrich.com |

| Polysaccharide (e.g., Chiralpak IA/IB) | Hexane/Ethanol/IPA | Inclusion into chiral grooves of the polysaccharide structure, plus hydrogen bonding and dipole interactions. | High, often requires derivatization to enhance interaction and solubility in non-polar solvents. |

Gas Chromatography (GC) with a chiral stationary phase is another powerful technique for enantiomeric separation, particularly for volatile compounds. chromatographyonline.com A key advantage of GC is its high resolution and sensitivity, especially when coupled with a mass spectrometer (GC-MS). uni-muenchen.de

For non-volatile compounds like aminothiols, a derivatization step is typically required to increase their volatility and thermal stability. cat-online.com This involves reacting the amino and thiol functional groups with an achiral reagent to form less polar, more volatile derivatives.

Common chiral stationary phases for GC are based on cyclodextrin (B1172386) derivatives. nih.govchromatographyonline.com These cyclic oligosaccharides have a chiral cavity into which one enantiomer fits better than the other, leading to different retention times. Phases like Chirasil-Val, which are based on amino acid derivatives, are also highly effective, especially for separating derivatized amino acids and related structures. uni-muenchen.denih.gov

| Derivatization Agent | Target Functional Group(s) | Resulting Derivative | Purpose |

|---|---|---|---|

| Heptafluorobutyl chloroformate (HFBCF) | Amine (-NH2), Thiol (-SH) | N,S-heptafluorobutyryl derivative | Increases volatility and thermal stability for GC analysis. nih.gov |

| Trifluoroacetic anhydride (B1165640) (TFAA) | Amine (-NH2), Thiol (-SH) | N,S-trifluoroacetyl derivative | Creates volatile derivatives suitable for separation on CSPs. cat-online.com |

| Alkyl chloroformates | Amine (-NH2) | Alkoxycarbonyl derivative | Commonly used for amino acid analysis. |

Despite a comprehensive search of available scientific literature and crystallographic databases, no specific X-ray crystallography or solid-state structural investigation data for the compound This compound could be located.

Therefore, the requested article section "6.3. X-ray Crystallography and Solid-State Structural Investigations," including detailed research findings and data tables, cannot be generated at this time.

Future Research Directions and Emerging Paradigms for 2r 2 Aminobutane 1 Thiol Hydrochloride

Integration into Multicomponent Reaction Methodologies

Multicomponent reactions (MCRs), which combine three or more reactants in a single synthetic operation, represent a highly efficient strategy for generating molecular complexity. The unique structure of (2R)-2-aminobutane-1-thiol hydrochloride makes it an ideal candidate for designing novel MCRs.

Future research can focus on leveraging both the amine and thiol functionalities simultaneously or sequentially within a one-pot reaction. For instance, its application in isocyanide-based MCRs, such as the Ugi or Passerini reactions, is a promising area. While a classic Ugi reaction involves an amine, an aldehyde (or ketone), a carboxylic acid, and an isocyanide, the thiol group of (2R)-2-aminobutane-1-thiol could remain as a reactive handle for post-MCR modification or participate in subsequent intramolecular cyclizations to generate novel heterocyclic scaffolds.

A key application lies in the synthesis of diverse heterocyclic compounds. Inspired by the Asinger and Strecker reactions, which utilize thiols and amines respectively, this compound could serve as a linchpin in novel reaction cascades. For example, a reaction with an α-aminonitrile could lead to the formation of thiol-containing dipeptides, a process that mimics prebiotic peptide formation. mdpi.com This approach not only offers an efficient route to peptide fragments but also establishes a foundation for creating peptide-based macrocycles and other complex architectures.

Recent studies have shown that chiral thiols can be used in MCRs to generate diastereoisomeric products that are distinguishable by analytical methods like 19F NMR, providing a novel approach for chiral discrimination. rsc.org This highlights the potential of this compound in the development of new analytical methodologies and in the synthesis of libraries of chiral molecules for screening purposes.

Table 1: Potential Multicomponent Reactions Involving this compound

| Reaction Type | Reactants | Potential Product Class | Key Feature |

|---|---|---|---|

| Ugi-type Reaction | (2R)-2-aminobutane-1-thiol, Aldehyde, Isocyanide, Carboxylic Acid | Thiol-functionalized Peptoids | Introduces a thiol handle for subsequent modification or cyclization. |

| Asinger-type Reaction | (2R)-2-aminobutane-1-thiol, Ketone, Ammonia/Amine | Substituted Thiazolines | Utilizes both functional groups to rapidly build heterocyclic systems. |

| Strecker-Thiol Adduct Formation | (2R)-2-aminobutane-1-thiol, Aldehyde, Cyanide Source | Thiol-containing α-Amino Acids | Combines elements of two classic MCRs for novel amino acid synthesis. |

| Furan-Thiol-Amine Coupling | (2R)-2-aminobutane-1-thiol, Furan-based Electrophile | Pyrrole (B145914) Heterocycles | Bio-inspired reaction for creating stable heterocyclic structures under mild conditions. nih.gov |

Development of Novel Catalytic Systems Employing this compound Derivatives

The development of novel chiral ligands and organocatalysts is central to advancing asymmetric synthesis. Derivatives of this compound are prime candidates for creating new catalytic systems due to the presence of two distinct donor atoms (N and S) and a defined stereocenter.

Chiral Ligands for Metal Catalysis: Derivatization of the amine or thiol group can lead to a new class of chiral S,N-ligands. For example, acylation or phosphinylation of the amine group can generate ligands suitable for coordinating with transition metals like palladium, rhodium, or iridium. nih.govmdpi.com Such complexes could be explored in a variety of asymmetric transformations, including hydrogenations, C-C bond formations, and allylic substitutions. The ethyl group at the chiral center provides steric bulk that can influence the enantioselectivity of the catalyzed reaction.

Organocatalysis: In the realm of organocatalysis, derivatives of this aminothiol (B82208) could function as bifunctional catalysts. mdpi.com By modifying the amine to create a hydrogen-bond donor moiety (like a thiourea (B124793) or squaramide) while retaining the thiol, a catalyst capable of activating both a nucleophile and an electrophile simultaneously could be designed. preprints.org This dual activation strategy is highly effective in reactions such as Michael additions, Mannich reactions, and aldol (B89426) reactions. The inherent chirality of the starting material would be key to inducing enantioselectivity.

Furthermore, these derivatives could be immobilized on solid supports, such as magnetic nanoparticles, creating recoverable and reusable catalysts that combine high efficiency with sustainability. rsc.org

Exploration of Bio-inspired Chemical Applications

Nature provides a rich blueprint for the design of chemical reactions and molecular structures. The structural similarity of this compound to natural amino acids like cysteine and homocysteine makes it an excellent tool for exploring bio-inspired chemical applications, focusing on fundamental principles of molecular assembly and reactivity rather than direct biological mimicry.

A significant application is in the synthesis of non-natural peptides and peptide macrocycles. mdpi.com It can be used as a unique building block in solid-phase peptide synthesis (SPPS) to introduce a thiol group at a specific position. researchgate.netnih.gov This thiol can then be used for intramolecular cyclization through disulfide bond formation or reaction with an electrophile, creating constrained peptide structures that can explore conformations not accessible to linear peptides.

The reaction between 1,2-aminothiols and cyanopyridines to form thiazolines is a powerful "click" reaction that can be used for peptide macrocyclization under biocompatible conditions. anu.edu.auresearchgate.net This strategy allows for the rapid synthesis of complex bicyclic peptides. Another bio-inspired multicomponent reaction involves the coupling of furans, thiols, and amines to produce stable pyrrole heterocycles, a reaction that has been successfully applied to the modification of peptides and proteins. nih.gov

These chemical strategies, inspired by biological processes like protein folding and post-translational modification, provide robust tools for constructing complex molecular architectures from simple, well-defined starting materials.

Advanced Materials Science Applications

The dual functionality of this compound makes it a valuable precursor for advanced materials with tailored properties.

Surface Functionalization: The thiol group is known to form strong covalent bonds with the surfaces of noble metals, particularly gold. mdpi.com This property allows this compound to be used as a surface functionalization agent for nanoparticles. rsc.org By coating gold or other nanoparticles, it can impart chirality and introduce a primary amine to the surface. This amine can then be used to attach other molecules, effectively turning the nanoparticle into a versatile scaffold. Such functionalized nanoparticles have applications in catalysis, sensing, and chiral separations. rsc.orgresearchgate.net Similarly, it can be used to modify mesoporous silica (B1680970) particles, altering their surface properties for applications like targeted delivery systems. nih.gov

Polymer Precursors: The compound can also serve as a monomer or a chain-transfer agent in polymerization reactions. A related compound, (S)-2-aminobutane-1,4-dithiol, has been explored in the synthesis of conducting polymers. smolecule.com The primary amine and thiol groups of this compound can participate in step-growth polymerization with appropriate comonomers to create novel chiral polymers. These materials could have interesting properties for applications in chiral chromatography, asymmetric catalysis, or as stimuli-responsive materials.

Table 2: Materials Science Applications of Aminothiol Functionalization

| Application Area | Material | Role of (2R)-2-aminobutane-1-thiol | Potential Utility |

|---|---|---|---|

| Nanoparticle Modification | Gold Nanoparticles (AuNPs) | Surface ligand via Au-S bond | Chiral sensing, heterogeneous catalysis, biomedical imaging. mdpi.com |

| Surface Grafting | Silica Particles | Functionalizing agent | Chiral stationary phases for chromatography, drug delivery. nih.gov |

| Polymer Synthesis | Polyamides, Polythioethers | Chiral monomer | Membranes for enantioselective separation, chiral polymer catalysts. |

Computational Chemistry for Rational Design and Discovery of New Chemical Transformations

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding reaction mechanisms and predicting chemical reactivity. mdpi.com Applying these methods to reactions involving this compound can accelerate the discovery of new transformations and optimize existing ones.

DFT calculations can be used to:

Elucidate Reaction Mechanisms: Model the transition states of potential multicomponent reactions or catalytic cycles involving derivatives of the aminothiol. This can help predict the feasibility, regioselectivity, and stereoselectivity of a proposed reaction. Studies have successfully used DFT to understand thio-Michael additions and reactions between nitriles and thiols, which are highly relevant to the reactivity of this compound. squarespace.comnih.gov

Predict Reactivity: Calculate key descriptors of chemical reactivity, such as bond dissociation energies, ionization potentials, and electron affinities. nih.gov This data can help researchers rationally select reaction conditions and substrates. For example, computational studies can predict the activation energy for a nitrile group to react with the thiol, guiding the design of bio-inspired conjugation reactions. nih.gov

Design Novel Catalysts: By modeling the interaction between a ligand derived from this compound and a metal center, researchers can rationally design catalysts with improved activity and enantioselectivity. Computational screening can identify promising ligand structures before committing to their synthesis, saving significant time and resources.

The synergy between computational prediction and experimental validation will be crucial for unlocking the full synthetic potential of this compound, paving the way for its use in increasingly complex and innovative chemical applications. mdpi.comnih.gov

Q & A

Q. What are the recommended methods for synthesizing (2R)-2-aminobutane-1-thiol hydrochloride, and how can purity be validated?

Synthesis often involves thiol-amine coupling followed by hydrochloride salt formation. Purification typically employs reverse-phase HPLC with gradients (e.g., methanol-water) to isolate the compound . Purity validation requires ¹H/¹³C NMR to confirm structural integrity and LC-MS to assess chemical homogeneity (>95% purity). Melting point analysis (e.g., 191–196°C for analogous cyclopentanol derivatives) can corroborate crystallinity .

Q. How should this compound be stored to ensure stability?

Store under inert gas (argon/nitrogen) at 2–8°C for short-term use. For long-term stability, lyophilized powder should be kept at -20°C for up to three years. Avoid exposure to moisture and oxygen, as the thiol group is prone to oxidation .

Q. What spectroscopic techniques are critical for characterizing this compound?

- ¹H/¹³C NMR : To resolve stereochemistry (e.g., R-configuration at C2) and confirm amine/thiol proton environments.

- IR Spectroscopy : Peaks at ~2550 cm⁻¹ (S-H stretch) and ~1600 cm⁻¹ (N-H bend) confirm functional groups.

- Mass Spectrometry : ESI-MS in positive ion mode verifies molecular weight (C₄H₁₂ClNS; MW ~149.67 g/mol) .

Advanced Research Questions

Q. How can enantiomeric purity of this compound be assessed, and what chiral separation methods are effective?

Use chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) and a mobile phase of hexane/isopropanol (90:10) with 0.1% trifluoroacetic acid. Compare retention times to racemic mixtures or commercially available (2S)-enantiomer standards. Circular dichroism (CD) can further validate optical activity .

Q. What strategies mitigate thiol oxidation during in vitro biological assays?

Add reducing agents (e.g., 1–5 mM DTT or TCEP) to buffer systems. Conduct experiments under anaerobic conditions using gloveboxes. Monitor oxidation via LC-MS by tracking disulfide dimer formation (m/z ~297 for dimer) .

Q. How does stereochemistry at C2 influence the compound’s reactivity in nucleophilic substitution reactions?

The R-configuration enhances steric hindrance near the thiol group, reducing reaction rates with electrophiles (e.g., alkyl halides) compared to the S-enantiomer. Kinetic studies under varying temperatures (25–60°C) and polar aprotic solvents (e.g., DMF) can quantify this effect .

Q. How can contradictory data on synthetic yields (e.g., 47% vs. 67% in similar routes) be reconciled?

Optimize reaction parameters:

- Catalyst Loading : Increase Pd/C or Ni catalysts for hydrogenation steps.

- Solvent Choice : Replace dichloromethane with THF to improve intermediate solubility.

- Purification : Use preparative HPLC instead of column chromatography to minimize product loss .

Methodological and Analytical Considerations

Q. What computational tools predict the compound’s solubility and partition coefficient (LogP)?

Use Schrödinger’s QikProp or ACD/Labs Percepta to estimate LogP (~1.36 for analogous hydrochlorides) and aqueous solubility. Molecular dynamics simulations (e.g., GROMACS) can model solvation effects in biological membranes .

Q. How to design stability-indicating assays for forced degradation studies?

Expose the compound to:

- Acidic/alkaline conditions : 0.1M HCl/NaOH at 60°C for 24 hours.

- Oxidative stress : 3% H₂O₂ at 25°C for 6 hours.

- Photodegradation : UV light (254 nm) for 48 hours. Analyze degradation products via UPLC-PDA and high-resolution MS .

Application-Focused Questions

Q. What role does this compound play as a building block in medicinal chemistry?

The thiol and amine groups enable conjugation to drug scaffolds (e.g., via Michael addition or disulfide bonding). It has been used to synthesize protease inhibitors and radiopharmaceuticals, leveraging its chelation properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.